5-(3-Cyano-2-fluorophenyl)-2-fluorophenol
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Overview
Description
5-(3-Cyano-2-fluorophenyl)-2-fluorophenol is an organic compound with a complex structure that includes both cyano and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyano-2-fluorophenyl)-2-fluorophenol typically involves the use of (3-Cyano-2-fluorophenyl)boronic acid as a starting material . The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of the desired phenol derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyano-2-fluorophenyl)-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(3-Cyano-2-fluorophenyl)-2-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The cyano and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-fluorophenylboronic acid
- 5-(3-Cyano-2-fluorophenyl)-2-formylphenol
- 2-Cyano-5-(3-cyano-2-fluorophenyl)phenol
Uniqueness
5-(3-Cyano-2-fluorophenyl)-2-fluorophenol is unique due to the presence of both cyano and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.
Properties
IUPAC Name |
2-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-11-5-4-8(6-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKXYBFGGBNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)F)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684249 |
Source
|
Record name | 2,4'-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-13-1 |
Source
|
Record name | 2,4'-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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